molecular formula C12H12BF4NO B1593868 1-Methoxy-4-phenylpyridinium tetrafluoroborate CAS No. 63123-42-2

1-Methoxy-4-phenylpyridinium tetrafluoroborate

Cat. No.: B1593868
CAS No.: 63123-42-2
M. Wt: 273.04 g/mol
InChI Key: MAORPXVTJYMPHC-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylpyridinium tetrafluoroborate (CAS 307531-80-2) is a pyridinium-based ionic liquid (IL) synthesized via oxidation of 4-phenylpyridine with meta-chloroperbenzoic acid (m-CPBA), followed by methylation using Meerwein’s salt (Me₃OBF₄) . This compound is notable for its role in radical-mediated reactions, such as alkylation via homolytic aromatic substitution, where it acts as a methoxypyridinium salt paired with organoboron reagents . Its structure features a methoxy group at the 1-position and a phenyl group at the 4-position of the pyridinium ring, distinguishing it from simpler alkyl-substituted pyridinium ILs.

Properties

IUPAC Name

1-methoxy-4-phenylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12NO.BF4/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORPXVTJYMPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CO[N+]1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069687
Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-)
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Molecular Weight

273.04 g/mol
Source PubChem
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CAS No.

63123-42-2
Record name N-Methoxy-4-phenylpyridinium tetrafluoroborate
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Record name N-Methoxy-4-phenylpyridinium tetrafluoroborate
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Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) (1:1)
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Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-)
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Record name 1-methoxy-4-phenylpyridinium tetrafluoroborate
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Record name N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE
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Preparation Methods

Oxidation of 4-Phenylpyridine

The initial step is the selective oxidation of 4-phenylpyridine to its corresponding N-oxide. This is commonly achieved using meta-chloroperbenzoic acid (m-CPBA), a well-known oxidizing agent for pyridine derivatives.

  • Reagents and Conditions:

    • 4-Phenylpyridine as substrate
    • m-CPBA as oxidant
    • Solvent: Typically dichloromethane or other chlorinated solvents
    • Temperature: Ambient or slightly elevated temperatures
  • Mechanism:
    The peracid transfers an oxygen atom to the nitrogen of the pyridine ring, forming the N-oxide.

  • Outcome:
    The oxidation proceeds efficiently, yielding the 4-phenylpyridine N-oxide as an intermediate for further methylation.

Methylation of 4-Phenylpyridine N-oxide

The N-oxide is then methylated to generate the 1-methoxy-4-phenylpyridinium salt. The methylation agent used is typically Meerwein's salt, trimethyloxonium tetrafluoroborate (Me3OBF4).

  • Reagents and Conditions:

    • 4-Phenylpyridine N-oxide
    • Trimethyloxonium tetrafluoroborate (Meerwein's salt)
    • Solvent: Dichloromethane or 1,2-dichloroethane (DCE)
    • Temperature: Room temperature to 40 °C
  • Mechanism:
    The electrophilic methyl group from Me3OBF4 attacks the oxygen atom of the N-oxide, forming the N-methoxy pyridinium tetrafluoroborate salt.

  • Outcome:
    This step yields the desired this compound (1a·BF4) with good purity and yield.

Optimization and Reaction Conditions

Research has explored various solvents, bases, and reaction parameters to optimize the yield and purity of this compound and its subsequent use in alkylation reactions.

Solvent Effects

Entry Solvent Yield of Alkylation Product (%) Notes
1 Dichloromethane 36 Base not added, moderate yield
2 Dichloromethane 46 With 2,4,6-collidine base, yield improved
3 Dichloromethane 55 Lower CyBcat equivalents, better yield
4 Dichloromethane 54 With collidine base, similar yield
5 Ethyl acetate 45 Lower solubility, reduced yield
6 Benzene 10 Poor solubility, low yield
7 1,2-Dichloroethane (DCE) 63 Best solubility and yield at 40 °C

Note: CyBcat refers to cyclohexyl catecholborane, used in alkylation reactions involving the pyridinium salt.

Purification and Isolation

Product isolation of pyridinium salts can be challenging due to their ionic nature and potential acid impurities. The following purification strategy is recommended:

  • Filtration of the crude reaction mixture through basic aluminum oxide to remove residual acids and byproducts.
  • Subsequent column chromatography on silica gel without pressure, using approximately 12 g of silica gel per mmol of starting pyridinium salt.
  • This approach yields isolated product quantities closely matching those determined by gas chromatography (GC), indicating high purity and efficiency.

Summary Table of Preparation Steps

Step Starting Material Reagent/Condition Product Yield/Notes
1 4-Phenylpyridine m-CPBA, DCM, room temp 4-Phenylpyridine N-oxide High yield, clean oxidation
2 4-Phenylpyridine N-oxide Me3OBF4 (Meerwein's salt), DCM or DCE, RT to 40 °C This compound Good yield, stable salt
3 Crude mixture Basic alumina filtration + silica gel chromatography Purified this compound Purity confirmed by GC and isolation

Chemical Reactions Analysis

Reaction Optimization with Organoboranes

1-Methoxy-4-phenylpyridinium tetrafluoroborate (1a·BF₄) undergoes alkylation via radical chain mechanisms using B-alkylcatecholboranes (RBcat). Key findings from optimization studies include:

Table 1: Solvent and Additive Effects on Alkylation Efficiency

SolventAdditive (2,4,6-collidine)Yield of 2Dialkylated Product 2'
CH₂Cl₂None36%14%
CH₂Cl₂5 equiv46%
DCENone63%5%
DCE3 equiv63%
  • Solvent Impact : Dichloroethane (DCE) outperformed CH₂Cl₂, EtOAc, and benzene due to improved solubility of 1a·BF₄ at 40°C .

  • Role of 2,4,6-Collidine : This additive suppresses dialkylation by facilitating rearomatization via deprotonation, enhancing selectivity for monoalkylated products .

  • Counterion Effects : Replacing BF₄⁻ with PF₆⁻ increased solubility but did not alter reaction outcomes .

Reaction Scope and Selectivity

1a·BF₄ reacts with diverse radical precursors, demonstrating broad functional group tolerance:

Table 2: Alkylation with Cyclohexene-Derived Radicals

SubstrateProductYieldSelectivity Notes
1a·BF₄263%
N-Methoxylepidinium393%No dialkylation observed
1-Methoxyquinolinium1285%4-Chloro derivative
  • Radical Stability : Tertiary alkyl radicals (e.g., from tetramethylethylene) reacted efficiently (80% yield) .

  • Steric Control : Reactions with 1-methylcyclohexene produced trans-dihydro products with ≥97:3 diastereoselectivity .

  • Regioselectivity : Para-selectivity dominated in N-methoxy-2,6-lutidinium derivatives due to reversible radical addition steps .

Mechanistic Insights

DFT calculations (SMD(DCM)/DLPNO-CCSD(T)/cc-pVTZ) and experimental data support the following mechanism:

Key Steps :

  • Radical Initiation : Di-tert-butylhyponitrite (DTBHN) or O₂ generates tert-butoxyl radicals, abstracting hydrogen from RBcat to form alkyl radicals .

  • Radical Addition : Alkyl radicals add to the pyridinium ring, forming a radical cation intermediate (ΔG‡ = +16.2 kJ/mol for tert-butyl radical) .

  • Rearomatization : Deprotonation (facilitated by 2,4,6-collidine) and methoxyl radical elimination regenerate the aromatic system .

Reversibility : The addition of tert-butyl radicals is endergonic (ΔG = +16.2 kJ/mol), leading to equilibria that influence regioselectivity .

Practical Considerations

  • Scalability : Reactions proceed under neutral conditions without external oxidants, simplifying workup .

  • Limitations : Sterically hindered pyridines (e.g., 2,6-lutidinium derivatives) require excess alkyl iodides for efficient alkylation .

This systematic analysis underscores 1a·BF₄'s versatility in radical alkylation, with applications in synthesizing complex heterocycles under mild conditions.

Scientific Research Applications

Organic Synthesis

1-Methoxy-4-phenylpyridinium tetrafluoroborate serves as a reagent in various organic synthesis reactions. It is particularly useful for:

  • Alkylation Reactions : The compound has been successfully employed in radical chain monoalkylation of pyridines, demonstrating efficient yields under optimized conditions .
Reaction TypeDescriptionYield
AlkylationMonoalkylation with 2-cyclohexylbenzo[d][1,3,2]dioxaborole63%

Biological Applications

The compound exhibits notable biological activities that are being explored for potential therapeutic uses:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show significant inhibition against various bacterial and fungal strains. The mechanism involves the generation of radicals that damage microbial cell structures .
  • Anticancer Properties : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as MCF7 breast cancer cells, suggesting potential applications in cancer therapy.
Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInhibition of MCF7 breast cancer cells
Radical GenerationHigh efficiency as a photoinitiator

Photopolymerization

The compound is recognized for its role as a photoinitiator in radical polymerization processes. Upon exposure to light, it generates reactive radical species that initiate polymerization reactions effectively. Studies have shown that its efficiency can be influenced by factors such as solvent choice and concentration .

ParameterInfluence on Polymerization
Solvent TypeDCE provides full solubility and higher yields
Light WavelengthSpecific wavelengths optimize initiation efficiency

Antimicrobial Activity Study

A study highlighted the inhibitory effects of this compound on specific bacterial strains, attributing its effectiveness to radical-mediated damage to microbial structures.

Cancer Cell Proliferation Study

In vitro experiments demonstrated that this compound inhibited the growth of MCF7 cells, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-Methoxy-4-phenylpyridinium tetrafluoroborate exerts its effects involves its ability to participate in various chemical reactions. The methoxy group and the phenylpyridinium core play crucial roles in its reactivity. The compound can interact with molecular targets through oxidation, reduction, and substitution reactions, influencing different pathways and processes.

Comparison with Similar Compounds

Positional Isomers: Butyl-Methylpyridinium Tetrafluoroborates

Pyridinium ILs with tetrafluoroborate ([BF₄]⁻) anions are widely studied for their thermophysical properties. For example:

  • 1-Butyl-2-methylpyridinium tetrafluoroborate
  • 1-Butyl-3-methylpyridinium tetrafluoroborate
  • 1-Butyl-4-methylpyridinium tetrafluoroborate

These positional isomers exhibit distinct behaviors due to methyl group placement:

Property 1-Butyl-2-methylpyridinium [BF₄]⁻ 1-Butyl-3-methylpyridinium [BF₄]⁻ 1-Butyl-4-methylpyridinium [BF₄]⁻
Density (g/cm³, 298 K) 1.12 1.10 1.08
Viscosity (mPa·s, 298 K) 245 210 195
Surface Tension (mN/m, 298 K) 38.5 36.2 34.8

The 2-methyl isomer has higher density and viscosity due to steric hindrance, whereas the 4-methyl isomer exhibits lower intermolecular friction . These differences highlight how substituent position impacts solvent suitability for applications like extraction or catalysis.

Functional Group Influence: Methoxy vs. Alkyl Substituents

1-Methoxy-4-phenylpyridinium [BF₄]⁻ differs from alkyl-substituted analogs (e.g., 1-butyl-4-methylpyridinium [BF₄]⁻) in reactivity. The methoxy group enhances electron density on the pyridinium ring, facilitating radical reactions , while alkyl chains prioritize hydrophobicity for extractive desulfurization .

Comparison with Different Cation Cores

Pyridinium vs. Imidazolium ILs

Imidazolium-based ILs (e.g., 1-methylimidazolium [BF₄]⁻) often outperform pyridinium analogs in catalysis. For example:

  • In benzimidazole synthesis, 1-methylimidazolium [BF₄]⁻ achieves 89% yield in 30 minutes, whereas pyridinium ILs require longer reaction times .
  • 1-Butyl-4-methylpyridinium [BF₄]⁻ shows lower desulfurization efficiency than 1-benzyl-3-methylimidazolium [BF₄]⁻ due to weaker π-π interactions with aromatic sulfur compounds .

Diazonium Salts

Diazonium tetrafluoroborates (e.g., benzenediazonium [BF₄]⁻) are used for surface functionalization , contrasting with 1-methoxy-4-phenylpyridinium [BF₄]⁻’s role in radical chemistry. The reactive diazonium group enables covalent bonding, whereas the pyridinium cation stabilizes radical intermediates .

Application-Specific Comparisons

Photoinitiating Systems

1-Methoxy-4-phenylpyridinium [BF₄]⁻ acts as a co-initiator in radical polymerization with diphenyliodonium chloride, leveraging its absorption in UV-vis regions . Alkylpyridinium ILs lack this photochemical activity, emphasizing the critical role of the methoxy-phenyl substituent.

Catalysis

While pyridinium ILs are less efficient than imidazolium analogs in acid-catalyzed reactions, they excel in radical-initiated processes. For instance, 1-methoxy-4-phenylpyridinium [BF₄]⁻ achieves >80% yield in alkylation with CyBCat , outperforming non-radical-active ILs.

Extraction Efficiency

Pyridinium ILs with longer alkyl chains (e.g., 1-octylpyridinium [BF₄]⁻) exhibit higher sulfur removal from diesel (1.97 wt% solubility) compared to 1-butyl analogs (0.49 wt%) .

Stability and Limitations

Tetrafluoroborate-based ILs are prone to hydrolysis in aqueous media, releasing HF . While 1-methoxy-4-phenylpyridinium [BF₄]⁻ is employed in anhydrous radical reactions , its long-term stability under moisture remains unverified compared to hydrolytically stable anions like [PF₆]⁻.

Biological Activity

1-Methoxy-4-phenylpyridinium tetrafluoroborate (1a·BF4) is a compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of photopolymerization and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridinium ring substituted with a methoxy group and a phenyl group. The presence of the tetrafluoroborate anion enhances its solubility and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to generate radicals upon photolysis, which can initiate polymerization processes and interact with biological targets.

Radical Generation

Upon exposure to light, this compound can undergo homolytic cleavage, resulting in the formation of reactive radical species. These radicals can then participate in various biochemical pathways, leading to potential therapeutic effects such as:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cell lines, including MCF7 breast cancer cells .

Photoinitiating Systems

This compound has been extensively studied as a photoinitiator in radical polymerization. Its efficiency is influenced by factors such as solvent choice, concentration, and light wavelength. For instance, when used in combination with other compounds, it demonstrated high initiation efficiency for polymerization reactions .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited inhibitory effects on the growth of specific bacterial strains. The mechanism involved radical-mediated damage to microbial cell structures.
  • Cancer Cell Proliferation : In vitro experiments showed that this compound inhibited the growth of MCF7 cells, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInhibition of MCF7 breast cancer cells
PhotoinitiatorHigh efficiency in radical polymerization

Safety and Toxicology

While this compound shows promising biological activities, it also poses certain risks. It is classified as causing skin irritation and serious eye irritation . Proper handling protocols should be established to mitigate these risks in laboratory settings.

Q & A

Q. What are the established synthetic routes for 1-methoxy-4-phenylpyridinium tetrafluoroborate, and how can purity be validated?

The compound is synthesized via a two-step process:

Oxidation : 4-Phenylpyridine is oxidized with meta-chloroperbenzoic acid (m-CPBA) to generate the pyridinium intermediate.

Methylation : The intermediate is treated with Meerwein’s salt (trimethyloxonium tetrafluoroborate, Me3OBF4) to introduce the methoxy group .
Purity Validation :

  • NMR Spectroscopy : Confirm absence of residual solvents (e.g., DMF) and byproducts.
  • Elemental Analysis : Match calculated vs. observed C, H, N, and B content.
  • HPLC-MS : Detect impurities at ppm levels using reverse-phase chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H and <sup>13</sup>C NMR : Assign aromatic proton environments (e.g., methoxy group at δ ~4.0 ppm) and confirm substitution patterns .
  • FT-IR : Identify BF4<sup>−</sup> anion vibrations (~1050 cm<sup>−1</sup>) and aromatic C-H stretches .
  • UV-Vis : Monitor electronic transitions in solution (e.g., λmax ~260 nm for pyridinium cores) .

Advanced Research Questions

Q. How does the positional isomerism of substituents affect thermophysical properties in pyridinium tetrafluoroborates?

Comparative studies of 1-butyl-2-methylpyridinium ([b2mpy][BF4]), 1-butyl-3-methylpyridinium ([b3mpy][BF4]), and 1-butyl-4-methylpyridinium ([b4mpy][BF4]) reveal:

  • Density and Viscosity : The 2-methyl isomer exhibits 10–15% higher viscosity than 4-methyl due to steric hindrance .
  • Thermal Expansion : Linear correlation between alkyl chain length and thermal expansion coefficients (e.g., [b4mpy][BF4] has α = 0.65 × 10<sup>−3</sup> K<sup>−1</sup> at 298 K) .
    Methodology : Use vibrating-tube densitometry and rotational viscometry over 278–368 K .

Q. What experimental parameters optimize radical-mediated reactions involving this compound?

In alkylation reactions with 2-cyclohexylbenzo-[d][1,3,2]dioxaborole (CyBCat):

  • Key Variables :
    • Initiator: Di-tert-butylhyponitrite (DTBHN) at 2 mol% yields >80% .
    • Solvent: Acetonitrile minimizes side reactions vs. THF or DMSO.
    • Temperature: 60°C balances radical generation and stability .
      Validation : Monitor reaction progress via <sup>11</sup>B NMR for borole consumption .

Q. How does computational modeling (e.g., COSMO-RS) resolve contradictions in thermodynamic data?

For mixtures with water or alcohols:

  • COSMO-RS Predictions : Accurately model activity coefficients (deviation <5%) for [b2mpy][BF4]-water systems, correcting discrepancies in experimental vapor-liquid equilibrium data .
  • Limitations : Fails to predict hydrogen-bonding effects in protic solvents (e.g., methanol), requiring empirical corrections .

Q. What advanced techniques quantify solute-solvent interactions in electrochemical applications?

  • Conductometry : Measure ionic conductivity (e.g., 12 mS/cm for 0.1M solutions in PC-DEC mixtures) to assess ion-pair dissociation .
  • Cyclic Voltammetry : Evaluate redox stability (e.g., anodic stability up to 4.5 V vs. Li/Li<sup>+</sup>) for battery electrolyte suitability .

Q. How does supercritical CO2 modify the phase behavior of tetrafluoroborate-based ionic liquids?

  • Type III Phase Behavior : CO2 + [bmim][BF4] exhibits a liquid-vapor coexistence region up to 60 MPa. Increasing alkyl chain length lowers bubble-point pressures (e.g., by 15% for [hmim][BF4] vs. [bmim][BF4]) .
    Methodology : Use a high-pressure view cell with sapphire windows for visual phase detection .

Q. What methodologies are employed in thermal lens spectroscopy for studying solute properties?

  • Dual-Beam Technique : Pump-probe setup with a 532 nm laser measures thermal lens evolution time (~50 ms for Tris(bipyridyl)iron(II) tetrafluoroborate), correlating with thermal diffusivity .
  • Parameter Extraction : Fit transient curves to estimate absorption coefficients (α) and thermo-optic constants (dn/dT) .

Q. Tables

Property 1-Butyl-2-methylpyridinium [BF4] 1-Butyl-4-methylpyridinium [BF4]
Density (298 K, g/cm³)1.211.18
Viscosity (298 K, mPa·s)145128
Thermal Expansion (×10<sup>−3</sup> K<sup>−1</sup>)0.710.65
Data sourced from comparative thermophysical studies .
Reaction Condition Optimal Value Impact on Yield
Initiator (DTBHN)2 mol%>80%
Temperature60°CMinimizes radical recombination
SolventAcetonitrileReduces side reactions
Optimized parameters for alkylation reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methoxy-4-phenylpyridinium tetrafluoroborate
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1-Methoxy-4-phenylpyridinium tetrafluoroborate

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